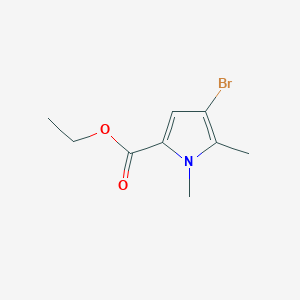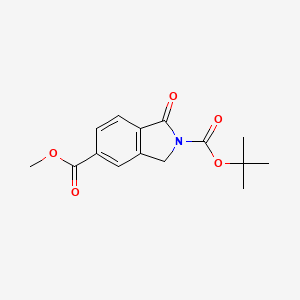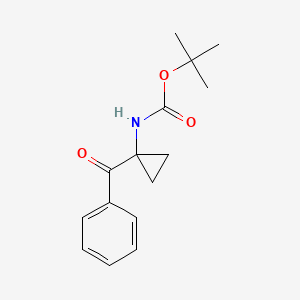![molecular formula C14H12N2O B8237760 7-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B8237760.png)
7-(Benzyloxy)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This family of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics . The imidazo[1,2-a]pyridine scaffold is recognized for its potential as a “drug prejudice” scaffold, making it a valuable target for drug discovery and development .
Preparation Methods
The synthesis of 7-(Benzyloxy)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be optimized for industrial production.
Condensation Reactions: This method involves the reaction of an aldehyde with an amine to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidative process, often using a metal catalyst.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate purification.
Aminooxygenation and Hydroamination Reactions: These methods involve the addition of an amine or oxygen-containing group to the imidazo[1,2-a]pyridine core.
Chemical Reactions Analysis
7-(Benzyloxy)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen from the compound. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield amine or alcohol derivatives.
Scientific Research Applications
7-(Benzyloxy)imidazo[1,2-a]pyridine has a wide range of scientific research applications .
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable target for the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.
Medicine: The compound is being investigated for its potential as a therapeutic agent. Its unique structural characteristics make it a promising candidate for drug discovery and development.
Industry: The compound is used in the development of new materials with unique properties. Its ability to form stable complexes with various metals makes it a valuable target for material science research.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-(Benzyloxy)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family .
Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.
Alpidem: An anxiolytic drug used for the treatment of anxiety disorders.
Saripidem: A drug with sedative and anxiolytic properties.
Necopidem: A drug with sedative properties.
Olprinone: A drug used for the treatment of heart failure.
Miroprofene: A drug with anti-inflammatory properties.
Zolimidine: A drug with anti-ulcer properties.
The uniqueness of this compound lies in its specific structural characteristics and its potential for a wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
7-phenylmethoxyimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-12(5-3-1)11-17-13-6-8-16-9-7-15-14(16)10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYERJNUOYORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate](/img/structure/B8237681.png)
![1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone](/img/structure/B8237683.png)
![2-[4-Methanesulfonyl-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237689.png)
![4-{[(3-Bromophenyl)methane]sulfonyl}morpholine](/img/structure/B8237691.png)

![tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B8237710.png)
![Benzyl N-(1-[(2-methoxyphenylmethyl)carbamoyl]ethyl)carbamate](/img/structure/B8237718.png)
![tert-butyl N-[1-(4-chlorobenzoyl)cyclopropyl]carbamate](/img/structure/B8237722.png)


![3-Chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid](/img/structure/B8237733.png)

![2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid](/img/structure/B8237765.png)
